3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propanimidamide
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Overview
Description
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propanimidamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propanimidamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with propanimidamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propanimidamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propanimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its potential in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propanimidamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes . The compound’s thiadiazole ring is crucial for its biological activity, as it can form interactions with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-methyl-1,3,4-thiadiazole
Uniqueness
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit enhanced activity or selectivity in certain applications .
Properties
Molecular Formula |
C6H10N4S2 |
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Molecular Weight |
202.3 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanimidamide |
InChI |
InChI=1S/C6H10N4S2/c1-4-9-10-6(12-4)11-3-2-5(7)8/h2-3H2,1H3,(H3,7,8) |
InChI Key |
SBMMVXDASGMFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCCC(=N)N |
Origin of Product |
United States |
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